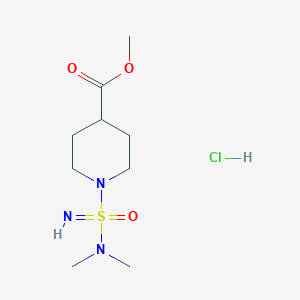
Tert-butyl 5-amino-2,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-2,4-dimethoxybenzoate, also known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. DMTB is a benzoate derivative that has a tert-butyl group attached to the amino group, making it a unique compound with interesting properties.
Mechanism of Action
The mechanism of action of Tert-butyl 5-amino-2,4-dimethoxybenzoate is not fully understood. However, it has been suggested that Tert-butyl 5-amino-2,4-dimethoxybenzoate may exert its pharmacological effects by inhibiting the activity of certain enzymes or by modulating specific signaling pathways in cells.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-2,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Tert-butyl 5-amino-2,4-dimethoxybenzoate has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, Tert-butyl 5-amino-2,4-dimethoxybenzoate has been reported to have antioxidant activity, which may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 5-amino-2,4-dimethoxybenzoate in lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of using Tert-butyl 5-amino-2,4-dimethoxybenzoate is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are many future directions for the study of Tert-butyl 5-amino-2,4-dimethoxybenzoate. One potential area of research is the development of new drugs based on the structure of Tert-butyl 5-amino-2,4-dimethoxybenzoate. Another area of research is the investigation of the mechanism of action of Tert-butyl 5-amino-2,4-dimethoxybenzoate and its potential targets in cells. Additionally, the study of the pharmacokinetics and pharmacodynamics of Tert-butyl 5-amino-2,4-dimethoxybenzoate may provide valuable information for its clinical use. Finally, the exploration of novel synthesis methods for Tert-butyl 5-amino-2,4-dimethoxybenzoate may help reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, Tert-butyl 5-amino-2,4-dimethoxybenzoate is a unique compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. The synthesis method of Tert-butyl 5-amino-2,4-dimethoxybenzoate is well-established, and it has been extensively studied for its antitumor, anti-inflammatory, and antioxidant properties. Tert-butyl 5-amino-2,4-dimethoxybenzoate has many advantages for use in lab experiments, but its high cost may limit its use in some experiments. There are many future directions for the study of Tert-butyl 5-amino-2,4-dimethoxybenzoate, including the development of new drugs, investigation of its mechanism of action, and exploration of novel synthesis methods.
Synthesis Methods
The synthesis of Tert-butyl 5-amino-2,4-dimethoxybenzoate can be achieved through a multistep reaction involving the condensation of 3,5-dimethoxybenzoic acid with tert-butylamine, followed by the reduction of the resulting tert-butyl 5-amino-2,4-dimethoxybenzoate with sodium borohydride. This method has been successfully used to produce high yields of Tert-butyl 5-amino-2,4-dimethoxybenzoate with good purity.
Scientific Research Applications
Tert-butyl 5-amino-2,4-dimethoxybenzoate has been extensively studied for its potential use in developing new drugs. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Tert-butyl 5-amino-2,4-dimethoxybenzoate has also been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a role in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
tert-butyl 5-amino-2,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)8-6-9(14)11(17-5)7-10(8)16-4/h6-7H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHPSACPBWXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-amino-2,4-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

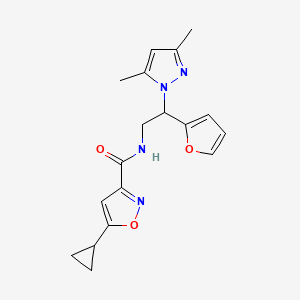
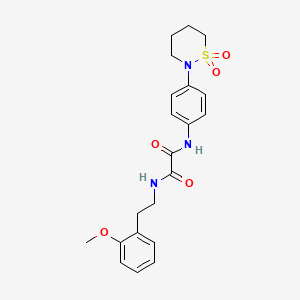
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)
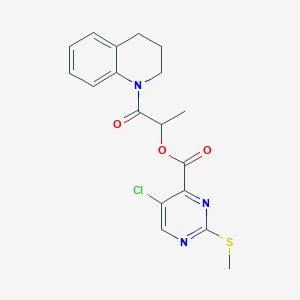
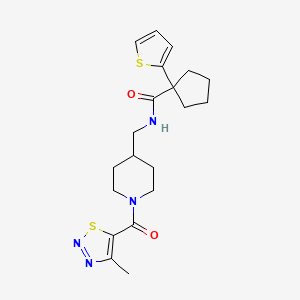
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide](/img/structure/B3020234.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3020235.png)
![4-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3020236.png)

![N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B3020238.png)

